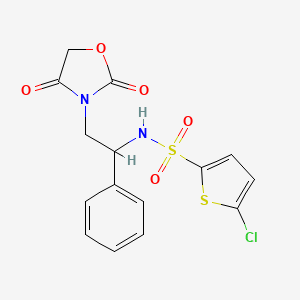

5-氯-N-(2-(2,4-二氧代恶唑烷-3-基)-1-苯乙基)噻吩-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13ClN2O5S2 and its molecular weight is 400.85. The purity is usually 95%.

BenchChem offers high-quality 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗病毒和抗菌应用

磺酰胺衍生物已显示出显着的抗病毒和抗菌特性。例如,研究表明某些磺酰胺具有抗烟草花叶病毒活性,表明具有作为抗病毒剂的潜力 (卓晨等,2010)。此外,含有 5-氯-2-羟基苯甲醛骨架的磺酰胺对多种细菌和分枝杆菌属物种有效,表明它们在对抗细菌感染中很有用 (M. Krátký 等,2012)。

脲酶抑制和抗菌特性

已经合成并评估了噻吩磺酰胺衍生物的脲酶抑制和溶血活性,显示出在治疗由产生脲酶的病原体引起的疾病中的潜力。一些化合物表现出很高的脲酶抑制活性,表明它们在医学应用中的效用 (Mnaza Noreen 等,2017)。这些化合物还显示出抗菌活性,进一步强调了它们在抗菌治疗中的潜力。

抗惊厥活性

噻唑烷-4-酮的磺酰胺衍生物对各种癫痫模型显示出有希望的抗惊厥活性。这表明它们在开发治疗癫痫和相关神经系统疾病的新疗法中的潜在应用 (N. Siddiqui 等,2010)。

作用机制

Target of Action

The primary target of this compound is the coagulation enzyme Factor Xa (FXa) . FXa plays a central role in the blood coagulation cascade, as it is activated by both the intrinsic and the extrinsic pathways .

Mode of Action

The compound acts as a direct FXa inhibitor . It binds to the FXa enzyme, inhibiting its function and thus decreasing the amplified generation of thrombin . This results in diminished thrombin-mediated activation of both coagulation and platelets, without affecting existing thrombin levels .

Biochemical Pathways

The inhibition of FXa affects the blood coagulation cascade . Specifically, it disrupts the conversion of prothrombin to thrombin through the prothrombinase complex, which consists of FXa, FVa, prothrombin, and Ca2+ on a phospholipid surface . This results in decreased thrombin-mediated activation of both coagulation and platelets .

Pharmacokinetics

The compound has been found to have good oral bioavailability . This is due to the interaction of the neutral ligand chlorothiophene in the S1 subsite, which allows for the combination of good oral bioavailability and high potency .

Result of Action

The inhibition of FXa by the compound produces antithrombotic effects . By decreasing the amplified generation of thrombin, it diminishes thrombin-mediated activation of both coagulation and platelets . This results in a reduction in the formation of blood clots .

生化分析

Biochemical Properties

The compound interacts with the coagulation enzyme Factor Xa (FXa), inhibiting its function . This interaction is facilitated by the neutral ligand chlorothiophene in the S1 subsite . The compound’s high potency and good oral bioavailability make it a promising candidate for antithrombotic therapy .

Cellular Effects

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide’s inhibition of FXa can have significant effects on cellular processes. By inhibiting FXa, the compound can prevent the formation of thrombin, a key enzyme in the coagulation cascade. This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells involved in coagulation .

Molecular Mechanism

The compound exerts its effects at the molecular level through its interaction with FXa. The neutral ligand chlorothiophene in the S1 subsite allows for high affinity binding to FXa . This binding inhibits the function of FXa, preventing the conversion of prothrombin to thrombin and thereby inhibiting the coagulation cascade .

Temporal Effects in Laboratory Settings

The compound’s high potency and good oral bioavailability suggest that it may have stable, long-term effects on cellular function .

Dosage Effects in Animal Models

Early studies suggest that the compound has a high potency, indicating that it may be effective at low dosages

Metabolic Pathways

Given its role as an FXa inhibitor, it is likely that the compound interacts with enzymes and cofactors involved in the coagulation cascade .

Transport and Distribution

Given its high potency and good oral bioavailability, it is likely that the compound is effectively transported and distributed within the body .

Subcellular Localization

Given its role as an FXa inhibitor, it is likely that the compound localizes to areas of the cell involved in the coagulation cascade .

属性

IUPAC Name |

5-chloro-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O5S2/c16-12-6-7-14(24-12)25(21,22)17-11(10-4-2-1-3-5-10)8-18-13(19)9-23-15(18)20/h1-7,11,17H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIIQQBLDXHSTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-Difluorobenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2917838.png)

![N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2917840.png)

![Dimethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2917848.png)

![{6-Oxaspiro[3.4]octan-7-yl}methanol](/img/structure/B2917849.png)

![7-Chloro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2917850.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)